N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a pyrimidine ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.
Attachment of the Cyano Group: The cyano group is often introduced through a nucleophilic substitution reaction using a suitable nitrile compound.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-14(2,3)10(7-15)19-12(20)9-8-18-13(21-9)11-16-5-4-6-17-11/h4-6,8,10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQIUVSQNLIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CN=C(S1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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